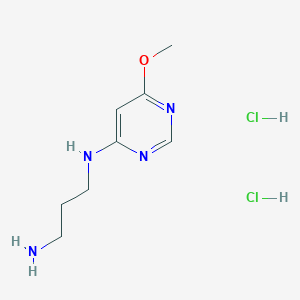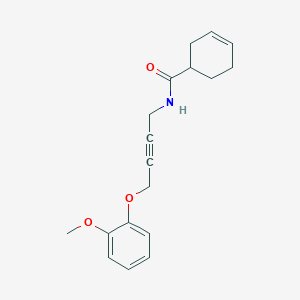
4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of sulfonyl chlorides or sulfonyl fluorides . For instance, the synthesis of benzamides can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another approach involves the use of 4- (2-aminoethyl) benzenesulfonyl fluoride (AEBSF) as a protease inhibitor during cell-culture processing .
Chemical Reactions Analysis
Sulfonyl fluorides, such as those found in “4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine”, are known to undergo various chemical reactions. For instance, they can react with Grignard reagents to form oxindoles or substituted indoles . They can also undergo hydrolysis to form an inactive compound .
Scientific Research Applications
Antimicrobial Activities
Some new derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have been synthesized and screened for their antimicrobial activities. Compounds derived from similar chemical structures have shown to possess good to moderate activities against various microorganisms, indicating the potential of the compound for use in antimicrobial research (Bektaş et al., 2007).
Chemical Synthesis and Transformations
The chemical has been implicated in studies focusing on the synthesis of complex molecules. For instance, derivatives involving benzenesulfonyl have been used in creating novel compounds with potential applications in various chemical transformations, indicating its utility in synthetic chemistry and material science (Rajeswaran & Srinivasan, 1994).
Biological Activity Analysis
Research involving similar sulfonamide structures has explored the synthesis and biological activity of novel compounds. These studies include the creation of N-substituted derivatives showing moderate to significant activity against bacteria, suggesting the compound's role in developing new antibacterial agents (Khalid et al., 2016).
Analytical Chemistry Applications
In analytical chemistry, derivatives of benzenesulfonyl have been used for the determination of aliphatic amines in environmental samples. Methods involving derivatization with benzenesulfonyl chloride followed by gas chromatography-mass spectrometry (GC-MS) analysis have been developed, indicating the utility of such compounds in environmental monitoring and analysis (Sacher et al., 1997).
Catalytic and Enzymatic Studies
Studies have also explored the use of related compounds in catalytic and enzymatic reactions. For instance, research on carbonic anhydrase inhibitors has synthesized sulfonamides incorporating similar structures, showing potent intraocular pressure-lowering properties and strong affinities towards certain enzymes, highlighting potential applications in medical research and pharmaceutical development (Casini et al., 2002).
Future Directions
The future directions for research on “4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine” and similar compounds could involve the development of new synthetic methods , the exploration of their potential applications in various fields such as photocatalytic water splitting , and the investigation of their biological activities .
properties
IUPAC Name |
4-(benzenesulfonyl)-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-16-14-15(17-13(20-14)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUVDHMIMUEHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)


![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)
